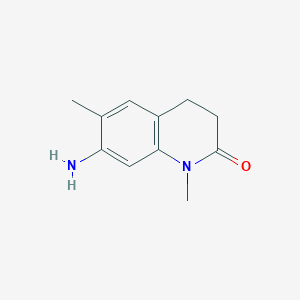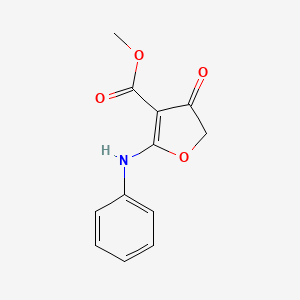
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one
Vue d'ensemble
Description
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one typically involves the reaction of appropriate aniline derivatives with ketones under acidic conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method involves the reaction of anthranilic acid derivatives with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antimalarial, and antitumor activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits carbonic anhydrase enzymes, which play a role in various physiological processes such as acid-base balance and ion exchange . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-amino-3,4-dihydroquinolin-2-one: Shares a similar core structure but lacks the 1,6-dimethyl groups.
8-hydroxy-3,4-dihydroquinolin-2-one: Contains a hydroxyl group at the 8-position.
3,4-dihydro-1H-quinolin-2-one: Lacks the amino and methyl groups.
Uniqueness
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is unique due to the presence of both amino and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-8-3-4-11(14)13(2)10(8)6-9(7)12/h5-6H,3-4,12H2,1-2H3 |
Clé InChI |
WLPKSJCRFSDGOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1N)N(C(=O)CC2)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)


![3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8605746.png)





![2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8605704.png)



